Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996.
Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.
Benztropine
CAS No.: 86-13-5
VCID: VC0520820
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Benztropine, commonly known by its brand name Cogentin, is an anticholinergic medication used primarily in the treatment of Parkinson's disease and other movement disorders. It is also utilized to manage extrapyramidal symptoms (EPS) that can occur as side effects of antipsychotic medications. This article provides a comprehensive overview of benztropine, including its mechanism of action, uses, side effects, and recent research findings. Mechanism of ActionBenztropine acts by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction and movement. By blocking muscarinic receptors, benztropine helps restore balance between dopamine and acetylcholine in the brain, which is crucial for managing Parkinson's disease symptoms . Additionally, benztropine has antihistaminic properties and can inhibit dopamine transporters, further contributing to its therapeutic effects . Uses of BenztropineBenztropine is used for several purposes:
Side EffectsBenztropine can cause a range of side effects, including:
Research FindingsRecent studies highlight the importance of judicious use of benztropine due to its potential for overprescription and adverse effects, particularly in elderly patients . A retrospective study found that many patients continued benztropine beyond recommended acute use periods, emphasizing the need for regular evaluation of anticholinergic use . |
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CAS No. | 86-13-5 |
Product Name | Benztropine |
Molecular Formula | C21H25NO |
Molecular Weight | 307.4 g/mol |
IUPAC Name | (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? |
Standard InChIKey | GIJXKZJWITVLHI-UHFFFAOYSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Boiling Point | 547.8 ºC at 760 mm Hg |
Melting Point | 135ºC |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 81 mg/ml In water, 24.9 mg/L at 25 °C (est) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Apo Benztropine Apo-Benztropine Bensylate Benzatropine Benzatropine Mesylate Benzatropine Methanesulfonate Benzatropine Methanesulfonate, Hydrobromide Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer Benztropine Benztropine Mesylate Cogentin Cogentinol Hydrobromide Benzatropine Methanesulfonate Mesylate, Benzatropine Mesylate, Benztropine Methanesulfonate, Benzatropine Methanesulfonate, Hydrobromide Benzatropine N Methylbenztropine N-Methylbenztropine PMS Benztropine PMS-Benztropine |
Vapor Pressure | 6.86X10-7 mm Hg at 25 °C (est) |
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J Clin Gastroenterol. 2012 Jul;46(6):515-7. doi: 10.1097/MCG.0b013e318231124c. PubMed PMID: 22011585. 12: Jindal SP, Lutz T, Hallstrom C, Vestergaard P. A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clin Chim Acta. 1981 May;112(3):267-73. PubMed PMID: 7016378. 13: Carey RJ, De Veaugh-Geiss J. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination. Psychopharmacology (Berl). 1982;76(4):341-5. PubMed PMID: 6812108. 14: Adler LA, Peselow E, Rosenthal M, Angrist B. A controlled comparison of the effects of propranolol, benztropine, and placebo on akathisia: an interim analysis. Psychopharmacol Bull. 1993;29(2):283-6. PubMed PMID: 8290678. 15: Carey RJ. A comparison of atropine, benztropine and diphenhydramine on the reversal of haloperidol induced suppression of self-stimulation. Pharmacol Biochem Behav. 1982 Oct;17(4):851-4. 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Interaction of cocaine-, benztropine-, and GBR12909-like compounds with wild-type and mutant human dopamine transporters: molecular features that differentially determine antagonist-binding properties. J Neurochem. 2008 Nov;107(4):928-40. doi: 10.1111/j.1471-4159.2008.05667.x. Epub 2008 Sep 11. Erratum in: J Neurochem. 2010 Oct;115(1):296. PubMed PMID: 18786172; PubMed Central PMCID: PMC2728472. 19: Ferragud A, Velázquez-Sánchez C, Canales JJ. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker. Eur J Pharmacol. 2014 May 15;731:73-9. doi: 10.1016/j.ejphar.2014.03.015. Epub 2014 Mar 25. PubMed PMID: 24675149. 20: Woolverton WL, Rowlett JK, Wilcox KM, Paul IA, Kline RH, Newman AH, Katz JL. 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology (Berl). 2000 Jan;147(4):426-35. PubMed PMID: 10672637. |
PubChem Compound | 1201549 |
Last Modified | Feb 18 2024 |
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